methyl 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)benzoate
Description
Methyl 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)benzoate is a heterocyclic compound featuring a thieno[3,2-c]pyridine core fused with a piperidine ring and a methyl benzoate ester substituent. This structure is characteristic of molecules designed for pharmacological applications, particularly as antiplatelet agents, due to the thienopyridine moiety’s role in inhibiting ADP receptors (P2Y12) .
Properties
IUPAC Name |
methyl 2-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-26-21(25)18-5-3-2-4-17(18)20(24)22-10-6-16(7-11-22)23-12-8-19-15(14-23)9-13-27-19/h2-5,9,13,16H,6-8,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXNZCSCSGOJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 364.44 g/mol
Structural Features
The compound features a thienopyridine moiety, which is known for its diverse biological activities. The presence of the piperidine ring and the benzoate group further contributes to its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thienopyridine structures. For instance, derivatives of thienopyridine have shown significant antibacterial and antimycobacterial activity against various strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Mycobacterium tuberculosis
In vitro assays have demonstrated that these compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 μg/mL against several bacterial strains, indicating their potential as antimicrobial agents .
Anticancer Activity
Thienopyridine derivatives have also been evaluated for their anticancer properties. A study focusing on various substituted thienopyridines revealed that certain compounds showed promising results in inhibiting cancer cell proliferation. The mechanism of action is often linked to the modulation of cell cycle progression and induction of apoptosis in cancer cells.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Thienopyridine A | HeLa | 10 |
| Thienopyridine B | MCF-7 | 15 |
| Thienopyridine C | A549 | 8 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Electron-withdrawing groups enhance activity.
- Hydrophobic substituents increase lipophilicity and cellular uptake.
Case Study 1: Antimicrobial Efficacy
A series of thienopyridine derivatives were synthesized and tested for their antimicrobial efficacy. Among them, this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.
Case Study 2: Anticancer Screening
In another study assessing anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that it significantly inhibited cell growth in a dose-dependent manner, with notable effects observed in breast and lung cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several thienopyridine derivatives, including prasugrel, clopidogrel, and synthetic intermediates (Table 1). Key differences lie in substituents and functional groups:
Key Observations:
- Ester Groups : The target compound’s methyl benzoate group differs from prasugrel’s acetate ester and clopidogrel’s methyl ester linked to a chlorophenyl group. These variations influence lipophilicity and metabolic activation pathways .
- Piperidine Linkage : The piperidine-1-carbonyl group in the target compound may enhance binding affinity to ADP receptors compared to simpler alkyl chains in clopidogrel impurities .
- Salt Forms : Clopidogrel impurities (e.g., sulfate salt) and Aladdin’s hydrochloride derivative highlight the role of salt formation in solubility and stability .
Physicochemical Properties
- Melting Points : Analogues with chlorinated pyrimidine rings (e.g., 6b, 6c in ) exhibit melting points of 84–115°C, while pyridine derivatives () show higher thermal stability (268–287°C) . The target compound’s melting point is unreported, but its aromatic and ester-rich structure suggests moderate thermal stability.
- Spectroscopic Data: IR: Ester carbonyl stretches (~1748 cm⁻¹ in 6b) align with the target compound’s benzoate group . NMR: Piperidine protons (δ 1.61–3.20 ppm in 6b) and thienopyridine aromatic signals (δ 7.27–8.31 ppm in 6c) are consistent across analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
